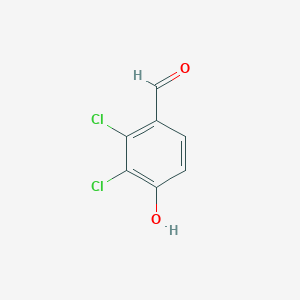

2,3-Dichloro-4-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEORDJYJYUGGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336008 | |

| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16861-22-6 | |

| Record name | 2,3-dichloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3-dichloro-4-hydroxybenzaldehyde, a valuable intermediate in the development of novel pharmaceutical compounds. The primary focus of this document is a well-documented synthetic pathway via the Reimer-Tiemann reaction. Alternative potential pathways are also discussed, though detailed experimental data for these routes are less prevalent in the current scientific literature.

Core Synthesis Pathway: Reimer-Tiemann Formylation of 2,3-Dichlorophenol

The most direct and reported method for the synthesis of this compound is the Reimer-Tiemann reaction of 2,3-dichlorophenol. This reaction introduces a formyl group (-CHO) onto the aromatic ring, primarily at the position para to the hydroxyl group, yielding the target molecule.

Reaction Mechanism

The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene intermediate (:CCl₂) in a basic solution of chloroform. The phenoxide ion, generated from the deprotonation of the phenol, then undergoes electrophilic attack by the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.

Experimental Protocol

The following protocol is based on the reported synthesis in the Journal of Medicinal Chemistry (2000, 43, 4868-4876) and has been elaborated for clarity.[1]

Materials:

-

2,3-Dichlorophenol

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

1N Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a solution of 2,3-dichlorophenol (16.3 g, 0.1 mol) in chloroform (150 mL) and water (3.6 mL, 0.2 mol) at ambient temperature, add sodium hydroxide (24 g, 0.6 mol).

-

Reaction: The reaction mixture is refluxed for 4 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water (250 mL) and ethyl acetate (100 mL). The organic phase is separated.

-

Extraction: The aqueous phase is acidified to pH 1 with 1N HCl and back-extracted with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a brown oil.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford this compound as a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 9.8 g (51.3%) | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | |

| Appearance | White solid | [1] |

| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H, CHO), 7.45 (d, J=7.8 Hz, 1H), 7.18 (d, J=9.0 Hz, 1H) | [1] |

| Mass Spectrum (EI) | m/z 191 (M+) | [1] |

Alternative Synthetic Pathways

Chlorination of 4-Hydroxybenzaldehyde

This approach involves the direct chlorination of the readily available starting material, 4-hydroxybenzaldehyde. The hydroxyl and formyl groups are ortho- and para-directing, making the regioselectivity of this reaction a critical consideration. Achieving dichlorination specifically at the 2 and 3 positions would likely require careful control of reaction conditions and potentially the use of specific chlorinating agents and catalysts. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂).

Formylation of 2,3-Dichloroanisole followed by Demethylation

This multi-step pathway involves first protecting the hydroxyl group of 2,3-dichlorophenol as a methyl ether (2,3-dichloroanisole). The subsequent formylation, for instance via a Vilsmeier-Haack reaction, could offer different regioselectivity compared to the Reimer-Tiemann reaction on the unprotected phenol. The final step would be the demethylation of the resulting 2,3-dichloro-4-methoxybenzaldehyde to yield the desired product. Reagents such as boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers.[2][3]

Conclusion

The synthesis of this compound is most reliably achieved through the Reimer-Tiemann formylation of 2,3-dichlorophenol. This method provides a direct route with a reported yield of over 50%. While other synthetic strategies, such as the chlorination of 4-hydroxybenzaldehyde or the formylation and subsequent demethylation of 2,3-dichloroanisole, are theoretically plausible, they lack specific documented experimental procedures and would require significant optimization to achieve the desired product with good selectivity and yield. For researchers and professionals in drug development, the Reimer-Tiemann approach currently stands as the most viable and well-documented starting point for obtaining this key intermediate. Further research into the alternative pathways could, however, lead to the development of more efficient or scalable synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichloro-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in various chemical and pharmaceutical research domains. This document collates available data on its fundamental chemical and physical characteristics, details relevant experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

This compound is a solid, organic compound with the chemical formula C₇H₄Cl₂O₂.[1][2][3][4] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1.

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that while some experimental data is available, other values may be predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 191.01 g/mol | [1][2][3][4] |

| CAS Number | 16861-22-6 | [1][2][3][5] |

| Melting Point | 184-185 °C | [1] |

| Boiling Point | 278.6 °C at 760 mmHg | [6] |

| Solubility in Water | Not Experimentally Determined | |

| pKa | Not Experimentally Determined |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties cited in this guide. These protocols are generalized and may require optimization based on the specific equipment and laboratory conditions.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Thiele tube or other suitable heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated gently in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Boiling Point Determination: The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

General Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: An appropriate amount of this compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The appropriate NMR experiment is selected (e.g., standard ¹H or proton-decoupled ¹³C). The necessary number of scans is acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to elucidate the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about the functional groups present.[8]

General Procedure:

-

Sample Preparation:

-

Solid (KBr pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Solid (Nujol mull): The sample is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.

-

Spectral Interpretation: The positions (wavenumbers), intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule. Key absorptions for this compound would include O-H stretching (hydroxyl group), C=O stretching (aldehyde), and C-Cl stretching.

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.[9][10]

General Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the sample's volatility and the ionization technique used.

-

Ionization: The sample molecules are converted into gas-phase ions. Common ionization methods include Electron Ionization (EI) and Electrospray Ionization (ESI).[9]

-

Mass Analysis: The ions are accelerated and separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.

-

Spectral Interpretation: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives clues about the molecule's structure.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development activities.

References

- 1. 16861-22-6 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | CAS: 16861-22-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2,3-Dichloro-4-hydroxybenzaldehyde16861-22-6,Purity96%_Ibookbio [molbase.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde (CAS: 16861-22-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring a phenolic hydroxyl group and an aldehyde functional group on a dichlorinated benzene ring, makes it a noteworthy intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral data, compiled to support its application in research and development, particularly in the synthesis of pharmaceutical compounds.

Physicochemical and Spectral Data

The following tables summarize the key physical and spectral properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16861-22-6 | |

| Molecular Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | |

| Appearance | White solid | [1] |

Table 2: Spectroscopic Data

| Data Type | Values | Reference |

| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H, CHO), 7.45 (d, J = 7.8 Hz, 1H), 7.18 (d, J = 9.0 Hz, 1H) | [1] |

| Mass Spectrometry (EIMS) | m/z 191 (M+) | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the formylation of 2,3-dichlorophenol. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and can be effectively applied in this case.

Reimer-Tiemann Reaction: An Overview

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, typically an aqueous hydroxide solution. The reaction proceeds through the formation of a dichlorocarbene intermediate (:CCl₂), which acts as the electrophile in an electrophilic aromatic substitution with the phenoxide ion. Subsequent hydrolysis of the resulting dichloromethyl-substituted phenol yields the corresponding hydroxybenzaldehyde.[2]

Experimental Protocol: Synthesis from 2,3-Dichlorophenol

The following protocol is adapted from a documented Reimer-Tiemann formylation of 2,3-dichlorophenol.[1]

Materials:

-

2,3-Dichlorophenol (16.3 g, 0.1 mol)

-

Sodium hydroxide (NaOH) (24 g, 0.6 mol)

-

Chloroform (CHCl₃) (150 mL)

-

Water (H₂O) (3.6 mL, 0.2 mol)

-

Ethyl acetate (EtOAc)

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of 2,3-dichlorophenol (16.3 g, 0.1 mol) in chloroform (150 mL) and water (3.6 mL, 0.2 mol) at ambient temperature, add sodium hydroxide (24 g, 0.6 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, dilute the mixture with water (250 mL) and ethyl acetate (100 mL).

-

Separate the organic phase. Acidify the aqueous phase to pH 1 with 1 N HCl and extract with ethyl acetate.

-

Combine all organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield a brown oil.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

-

This procedure affords this compound as a white solid (9.8 g, 51.3% yield).[1]

Mandatory Visualizations

Synthesis Workflow: Reimer-Tiemann Reaction

The following diagram illustrates the workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

While specific biological activities of this compound are not widely reported, its structural features suggest its potential as a precursor in the synthesis of more complex molecules with pharmacological properties. Its primary documented use is as an intermediate in the synthesis of various chemical entities. Further research may elucidate its potential roles in medicinal chemistry and drug discovery.

Safety and Handling

Detailed safety and handling information should be obtained from the supplier's Safety Data Sheet (SDS). As a general precaution for a chlorinated aromatic aldehyde, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde: Current Knowledge and Data Gaps

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a chemical intermediate in various synthetic pathways. This technical guide aims to provide a comprehensive overview of its molecular structure, chemical properties, and available data. However, a thorough investigation of publicly accessible scientific literature and chemical databases reveals significant gaps in the experimental data for this specific isomer. While fundamental properties can be reported, detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and any known biological activities or associated signaling pathways remain largely undocumented. This guide summarizes the available information and highlights the areas where further research is required to fully characterize this compound for potential applications in drug development and other scientific endeavors.

Molecular Structure and Chemical Properties

This compound is an organic compound with the chemical formula C₇H₄Cl₂O₂. It consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1.

The molecular weight of this compound is 191.01 g/mol . The presence of the aldehyde, hydroxyl, and chloro functional groups on the aromatic ring suggests it can undergo a variety of chemical reactions, making it a potentially versatile, yet under-characterized, building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | - |

| Molecular Weight | 191.01 g/mol | - |

| CAS Number | 16861-22-6 | --INVALID-LINK-- |

| Physical Form | Solid (predicted) | - |

Note: Due to the limited available data, some properties are predicted based on the structure and data for similar compounds.

Synthesis of this compound

Potential synthetic strategies could involve:

-

Chlorination of 4-hydroxybenzaldehyde: Direct chlorination of 4-hydroxybenzaldehyde would likely lead to a mixture of chlorinated isomers, requiring subsequent separation and purification to isolate the 2,3-dichloro derivative. The directing effects of the hydroxyl and aldehyde groups would need to be carefully considered to optimize the yield of the desired product.

-

Formylation of 2,3-dichlorophenol: The introduction of a formyl group onto 2,3-dichlorophenol could be achieved through various formylation reactions, such as the Reimer-Tiemann reaction (using chloroform in a basic solution), the Gattermann reaction (using hydrogen cyanide), or the Vilsmeier-Haack reaction (using a phosphoryl chloride and a formamide). Each of these methods has its own advantages and disadvantages concerning regioselectivity, yield, and reaction conditions.

A logical workflow for a potential synthesis is outlined below.

Note on Experimental Protocols: The lack of a published, detailed protocol necessitates that any attempt to synthesize this compound would require significant methods development and optimization. Researchers would need to carefully select the appropriate starting materials and reaction conditions and develop a robust purification strategy to isolate the target molecule.

Spectroscopic Data

A comprehensive set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. While spectral data for numerous other hydroxybenzaldehyde isomers exists, direct extrapolation of this data to the 2,3-dichloro isomer would be speculative and could lead to misidentification.

For drug development and other high-purity applications, empirical characterization of the synthesized compound would be essential.

Table 2: Required Spectroscopic Analysis for Structural Confirmation

| Analysis Type | Expected Information |

| ¹H NMR | Chemical shifts, coupling constants, and integration of aromatic and aldehydic protons. |

| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the aldehyde. |

| FT-IR | Characteristic vibrational frequencies for O-H, C=O, C-Cl, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | Molecular ion peak to confirm the molecular weight and fragmentation pattern to support the structure. |

Biological Activity and Signaling Pathways

There is currently no published research detailing any biological activity, mechanism of action, or involvement in signaling pathways for this compound. Studies on related compounds, such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, have shown some biological effects, including antioxidant and neuroprotective activities. However, the specific substitution pattern of two chlorine atoms at the 2 and 3 positions could significantly alter the electronic and steric properties of the molecule, leading to vastly different biological effects.

Without any experimental data on its biological effects, it is not possible to construct any diagrams of signaling pathways or experimental workflows related to its use in drug development. The compound is commercially available, suggesting its use as a building block in chemical synthesis rather than as a bioactive agent itself. It may be an intermediate in the synthesis of more complex molecules with pharmacological activity.

The logical relationship for its potential use in drug development is as a synthetic intermediate.

Conclusion and Future Directions

This compound remains a poorly characterized compound. While its basic molecular structure and properties are known, there is a significant lack of detailed experimental data. For this compound to be effectively utilized by researchers, scientists, and drug development professionals, further investigation is required in the following areas:

-

Development of a robust and reproducible synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to establish a reference dataset.

-

Screening for biological activity across a range of assays to identify any potential therapeutic applications.

Without this fundamental data, the potential of this compound as a key intermediate or a bioactive molecule in its own right cannot be fully realized. This guide serves to highlight the current state of knowledge and to encourage further research into this intriguing molecule.

An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring a benzaldehyde core with two chlorine atoms and a hydroxyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing nature of the chlorine atoms and the activating effect of the hydroxyl group on the benzene ring create a unique electronic environment that influences its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application for professionals in research and drug development.

Chemical Identity and Properties

The definitive nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound

Synonyms:

-

Benzaldehyde, 2,3-dichloro-4-hydroxy-[1]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while experimental data for this specific isomer is limited, the provided values are based on reliable sources and predictions for closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | NIST |

| Molecular Weight | 191.01 g/mol | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | General solubility trends for similar compounds[2] |

Experimental Protocols

The synthesis of this compound can be achieved through the ortho-formylation of a corresponding phenol, a classic transformation in organic chemistry.

Synthesis via Reimer-Tiemann Reaction

A plausible and documented method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol using chloroform in a basic solution.[3][4][5][6]

Reaction: Formylation of 2,3-dichlorophenol.

Experimental Protocol:

-

Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of 2,3-dichlorophenol (1 equivalent) is prepared in an appropriate solvent, such as aqueous ethanol.

-

Addition of Base: A solution of a strong base, typically sodium hydroxide (excess, e.g., 6 equivalents), is added to the reaction mixture.[3]

-

Addition of Chloroform: Chloroform (excess, e.g., 15 equivalents) is added dropwise to the mixture while maintaining a controlled temperature, often at ambient or slightly elevated temperatures.[3]

-

Reaction Execution: The reaction mixture is then heated to reflux for several hours (e.g., 4 hours) to ensure the completion of the formylation.[3]

-

Work-up and Isolation:

-

After cooling, the reaction mixture is diluted with water and a suitable organic solvent like ethyl acetate.

-

The aqueous phase is acidified (e.g., with 1 N HCl to pH 1) and extracted with an organic solvent.[3]

-

The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[3]

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel.[3]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the biological activity and the direct impact of this compound on cellular signaling pathways. However, studies on related hydroxybenzaldehyde derivatives offer some insights into potential areas of investigation.

For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to modulate the Sonic hedgehog (Shh) signaling pathway and exhibit protective effects in astrocytes.[7][8] Furthermore, other benzaldehyde derivatives have been investigated for their anti-inflammatory effects through the suppression of the MAPK signaling pathway.[9]

Given the structural similarities, it is plausible that this compound could exhibit biological activity. Research into its potential effects on key signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, would be a valuable area of future investigation for drug discovery and development. The presence of the dichloro substitution pattern may significantly influence its biological profile compared to its non-halogenated counterparts.

Logical Relationships and Experimental Workflows

To facilitate a clearer understanding of the synthesis and potential investigation of this compound, the following diagrams illustrate the key logical relationships and a generalized experimental workflow.

References

- 1. Benzaldehyde, 4-hydroxy-2,3-dichloro [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-4-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,3-Dichloro-4-hydroxybenzaldehyde in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol based on the widely accepted isothermal shake-flask method. This guide will enable researchers to generate precise and reliable solubility data essential for applications in drug development, process chemistry, and analytical sciences.

Introduction

This compound is an aromatic aldehyde whose solubility characteristics are critical for its use in organic synthesis, pharmaceutical intermediate production, and other research applications. The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide presents a detailed experimental protocol for determining the solubility of this compound, adapted from established methodologies for solid organic compounds.

Quantitative Solubility Data

For reporting generated data, the following table structure is recommended for clarity and ease of comparison.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[3] The procedure involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Screw-cap vials (e.g., 4 mL) with PTFE-lined septa

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., GC-MS, UV-Vis spectrophotometer).

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, it is recommended to pre-warm or pre-cool the syringe to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

3.3. Analytical Method Development (HPLC-UV Example)

-

Column: A C18 reversed-phase column is often suitable for aromatic aldehydes.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

3.4. Calculation of Solubility

The solubility can be calculated from the concentration of the diluted sample and the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in published literature, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed isothermal shake-flask experimental protocol, coupled with a robust analytical method such as HPLC-UV, will allow for the generation of accurate and reproducible solubility data. This information is invaluable for the informed design of synthetic routes, purification processes, and formulation strategies in the fields of chemical research and drug development.

References

The Advent of Dichlorohydroxybenzaldehydes: A Historical and Technical Guide

An in-depth exploration of the discovery, historical synthesis, and chemical properties of dichlorohydroxybenzaldehydes, pivotal intermediates in the advancement of chemical synthesis and drug development.

Introduction

Dichlorohydroxybenzaldehydes, a class of aromatic aldehydes, emerged from the foundational period of synthetic organic chemistry in the late 19th and early 20th centuries. The introduction of two chlorine atoms and a hydroxyl group onto the benzaldehyde scaffold provided chemists with versatile building blocks for constructing more complex molecules. Their discovery and the development of their synthesis are intrinsically linked to the broader history of aromatic chemistry and the elucidation of fundamental reaction mechanisms that now form the bedrock of modern organic synthesis. This technical guide delves into the historical context of their discovery, details the seminal synthetic methodologies, presents key quantitative data, and provides visualizations of the chemical transformations that brought these compounds to the forefront of chemical research.

Historical Context and Discovery

The precise moment of the first synthesis of a dichlorohydroxybenzaldehyde is not definitively documented as a singular event but rather as a consequential outcome of the broader exploration of aromatic substitution reactions on phenols. The pioneering work on the formylation of phenols, most notably the Reimer-Tiemann reaction (discovered in 1876) and later the Duff reaction (developed in the 1930s), provided the necessary chemical tools for the introduction of an aldehyde group onto the aromatic ring of dichlorinated phenols.[1][2][3]

The availability of various dichlorophenol isomers as starting materials, themselves products of the burgeoning industrial chlorination of phenol, set the stage for the synthesis of a range of dichlorohydroxybenzaldehyde isomers. Early chemical literature from the late 19th and early 20th centuries documents the synthesis and characterization of these compounds, often as part of broader studies on the reactivity of substituted phenols. These early investigations laid the groundwork for understanding the directing effects of substituents on electrophilic aromatic substitution and for the eventual use of these aldehydes as intermediates in the synthesis of dyes, fragrances, and medicinal compounds.

Key Historical Synthetic Methodologies

The two primary historical methods for the synthesis of dichlorohydroxybenzaldehydes are the Reimer-Tiemann reaction and the Duff reaction. These methods, while foundational, differ significantly in their reagents, reaction conditions, and typical yields.

The Reimer-Tiemann Reaction

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction was one of the first general methods for the ortho-formylation of phenols.[1][4] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ. This electrophile then attacks the electron-rich phenoxide ring, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde.

When applied to dichlorophenols, the Reimer-Tiemann reaction can lead to the formation of various dichlorohydroxybenzaldehyde isomers, with the position of formylation being directed by the existing chloro and hydroxyl substituents.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction (Historical Adaptation)

A detailed historical protocol for the Reimer-Tiemann reaction on 2,4-dichlorophenol to produce 3,5-dichloro-2-hydroxybenzaldehyde is described as follows:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2,4-dichlorophenol is dissolved in an aqueous solution of sodium hydroxide. The mixture is gently warmed to ensure the complete formation of the sodium 2,4-dichlorophenoxide.

-

Addition of Chloroform: Chloroform is then added dropwise to the stirred phenoxide solution. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction and Reflux: After the addition of chloroform, the reaction mixture is heated to reflux for several hours to ensure the completion of the formylation reaction.

-

Work-up and Isolation: Upon cooling, the excess chloroform is removed by distillation. The remaining alkaline solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product. The solid dichlorohydroxybenzaldehyde is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield the final product.

The Duff Reaction

Developed by James C. Duff in the 1930s, the Duff reaction provides an alternative method for the ortho-formylation of phenols.[2][5] This reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acidic catalyst, such as boric acid and glycerol or, in later modifications, glacial acetic acid. The electrophilic species is believed to be an iminium ion derived from hexamethylenetetramine, which attacks the aromatic ring. The resulting intermediate is then hydrolyzed to the aldehyde.

The Duff reaction is often considered milder than the Reimer-Tiemann reaction and can be advantageous for substrates that are sensitive to the harsh basic conditions of the latter.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde via Duff Reaction (Historical Adaptation)

A representative historical protocol for the Duff reaction using 2,4-dichlorophenol is as follows:

-

Reaction Setup: 2,4-dichlorophenol, hexamethylenetetramine, and a mixture of boric acid and glycerol (or glacial acetic acid in later variations) are combined in a flask fitted with a reflux condenser.

-

Heating: The mixture is heated to a temperature typically in the range of 150-160°C for several hours.

-

Hydrolysis: After cooling, the reaction mixture is treated with an aqueous solution of sulfuric acid and heated to hydrolyze the intermediate Schiff base.

-

Isolation: The product, 3,5-dichloro-2-hydroxybenzaldehyde, is then isolated by steam distillation. The aldehyde, being volatile with steam, is collected in the distillate.

-

Purification: The collected product can be further purified by recrystallization.

Quantitative Data of Dichlorohydroxybenzaldehyde Isomers

The physical properties of dichlorohydroxybenzaldehyde isomers, such as melting point, are crucial for their identification and characterization. The following table summarizes available historical data for some of the common isomers. It is important to note that reported yields from historical syntheses can vary significantly depending on the specific reaction conditions and the purity of the starting materials.

| Compound Name | IUPAC Name | Starting Material (Historical) | Synthesis Method | Melting Point (°C) | Historical Yield (%) |

| 3,5-Dichlorosalicylaldehyde | 3,5-Dichloro-2-hydroxybenzaldehyde | 2,4-Dichlorophenol | Reimer-Tiemann / Duff | 95-97 | Variable |

| 3,5-Dichloro-4-hydroxybenzaldehyde | 3,5-Dichloro-4-hydroxybenzaldehyde | 2,6-Dichlorophenol | Oxidation of methyl group | 155-158 | Not consistently reported |

| 2,3-Dichloro-4-hydroxybenzaldehyde | This compound | 2,3-Dichlorophenol | Gattermann / Vilsmeier-Haack | 143-145 | Not consistently reported |

| 3,4-Dichloro-2-hydroxybenzaldehyde | 3,4-Dichloro-2-hydroxybenzaldehyde | 3,4-Dichlorophenol | Reimer-Tiemann | 58-60 | Not consistently reported |

Visualization of Historical Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the two primary historical methods for the synthesis of dichlorohydroxybenzaldehydes.

Conclusion

The discovery and synthesis of dichlorohydroxybenzaldehydes represent a significant chapter in the history of organic chemistry. The application of seminal reactions like the Reimer-Tiemann and Duff reactions to dichlorinated phenols not only expanded the library of available chemical intermediates but also deepened the understanding of electrophilic aromatic substitution. These historical methods, while often supplanted by more modern and efficient techniques, remain fundamental to the education of chemists and serve as a testament to the ingenuity of early organic chemists. The dichlorohydroxybenzaldehydes themselves continue to be relevant as precursors in the synthesis of a wide range of complex organic molecules, underscoring the enduring legacy of this important class of compounds.

References

An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated phenolic aldehyde whose biological activities and synthetic pathways are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of its known properties and explores potential synthetic routes and biological activities based on established chemical principles and data from structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chlorinated benzaldehyde derivatives for applications in medicinal chemistry and drug development.

Chemical and Physical Properties

While experimental data for this compound is sparse, its fundamental properties can be sourced from chemical databases. These properties are crucial for its handling, characterization, and application in research settings.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | NIST[1], PubChem |

| Molecular Weight | 191.01 g/mol | NIST[1], PubChem |

| IUPAC Name | This compound | NIST[1] |

| CAS Number | 16861-22-6 | Not widely listed, check specialized databases |

Note: The CAS number is not consistently reported across major databases, indicating the compound's relative obscurity.

Synthesis and Experimental Protocols

Direct and detailed experimental protocols for the synthesis of this compound are not readily found in the peer-reviewed literature. However, based on established formylation reactions of phenols, several plausible synthetic routes can be proposed. The most likely precursor for this synthesis is 2,3-dichlorophenol.

Proposed Synthetic Pathway: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4][5][6] Given that the para position to the hydroxyl group is unsubstituted in 2,3-dichlorophenol, formylation is expected to occur at this position, yielding this compound.

Experimental Protocol (Hypothetical, adapted from a similar reaction[2]):

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dichlorophenol (1 equivalent) in a suitable solvent like ethanol.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (excess, e.g., 6 equivalents) to the flask.

-

Reaction Initiation: Heat the mixture to reflux.

-

Chloroform Addition: Add chloroform (excess, e.g., 1.5 equivalents) dropwise to the refluxing mixture. The reaction is exothermic and should be controlled.

-

Reaction Completion: After the addition of chloroform is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Purification: The product can be purified by column chromatography on silica gel.

Alternative Synthetic Routes

Other classical formylation reactions could also be theoretically applied to 2,3-dichlorophenol:

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.[7][8][9][10][11] The regioselectivity on a substituted phenol would need to be determined experimentally.

-

Duff Reaction: This method employs hexamine as the formylating agent in an acidic medium, typically targeting the ortho position.[12][13][14][15][16] However, para-formylation can occur if the ortho positions are blocked.

Biological Activities (Inferred)

Direct experimental data on the biological activities of this compound is not available in the current literature. However, by examining studies on structurally similar compounds, we can infer potential areas of biological relevance.

Potential Antimicrobial Activity

Studies on other hydroxylated and chlorinated benzaldehydes suggest that these classes of compounds can exhibit antimicrobial properties. For instance, 2,3-dihydroxybenzaldehyde has demonstrated antimicrobial activity against Staphylococcus aureus, a common pathogen in bovine mastitis, with a Minimum Inhibitory Concentration (MIC50) of 500 mg/L.[17] Chlorinated compounds, in general, have been noted for their antibacterial effects.[18] It is plausible that this compound could possess similar, if not enhanced, antimicrobial activity due to the presence of the chlorine atoms, which can increase lipophilicity and potentially enhance cell membrane disruption.

| Compound | Organism | Activity Metric | Value | Reference |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [17] |

| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [17] |

Potential Cytotoxic and Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their antitumor activities.[14][19] The cytotoxicity of substituted benzaldehydes is often influenced by the nature and position of the substituents.[20] The presence of chlorine atoms on the aromatic ring has been shown to be a key factor in the cytotoxic properties of some classes of organic molecules.[21] Therefore, it is conceivable that this compound could exhibit cytotoxic effects against cancer cell lines. Further research would be required to validate this hypothesis and to determine its mechanism of action, which for other benzaldehydes has been linked to the induction of apoptosis and autophagy.[19]

Spectral Characterization (Predicted)

Detailed, published spectra for this compound are not available. However, based on the known spectral data of related compounds, the following characteristic signals can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aldehydic proton and the aromatic protons. The aldehydic proton should appear as a singlet in the range of δ 9.5-10.5 ppm. The two aromatic protons would likely appear as doublets, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the hydroxyl group.

13C NMR Spectroscopy

The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde group between δ 190-200 ppm. Six distinct signals for the aromatic carbons would also be anticipated, with their chemical shifts determined by the substitution pattern.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 191.01 g/mol . A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M+ peak, and an M+4 peak approximately 10% of the M+ peak) would be a key identifying feature.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the aldehydic C-H stretch (two weak bands around 2720 and 2820 cm⁻¹), the carbonyl C=O stretch (a strong peak around 1650-1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further scientific exploration. Based on the chemistry of related compounds, its synthesis via the Reimer-Tiemann reaction of 2,3-dichlorophenol is a viable starting point for obtaining this compound for further study. The inferred biological activities, particularly in the antimicrobial and anticancer realms, warrant experimental investigation. Detailed characterization using modern spectroscopic techniques will be essential to confirm its structure and purity. This technical guide serves as a call to the research community to further investigate the synthesis, properties, and potential applications of this and other halogenated benzaldehydes.

References

- 1. Benzaldehyde, 4-hydroxy-2,3-dichloro [webbook.nist.gov]

- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. news-medical.net [news-medical.net]

- 19. Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated phenolic aldehyde with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure and electronic properties. Theoretical and computational studies provide a powerful framework for understanding these characteristics at a molecular level, offering insights that can guide experimental design and accelerate the development of new applications.

This technical guide outlines the standard theoretical methodologies employed in the computational analysis of benzaldehyde derivatives, providing a roadmap for the in-depth study of this compound. The protocols and data presentation formats are based on established computational chemistry practices.

Core Theoretical Concepts and Methodologies

The theoretical investigation of this compound typically involves a multi-faceted approach employing quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Computational Details: A Standard Protocol

A robust computational study of this compound can be performed using the following protocol, based on methods reported for similar phenolic aldehydes.[1][2][3]

Software: Gaussian suite of programs is a common choice for such calculations.[1]

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in predicting the electronic structure and properties of organic molecules.[1][2][3]

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a high degree of accuracy in the calculated properties. This basis set includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2][3]

Solvation Effects: To simulate the behavior of the molecule in a biological or chemical environment, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Workflow for Theoretical Analysis:

Data Presentation: Quantitative Analysis

Table 1: Calculated Electronic Properties of 4-Hydroxybenzaldehyde [1]

| Parameter | Value |

| HOMO Energy | -6.514 eV |

| LUMO Energy | -1.504 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.01 eV |

| Dipole Moment (μ) | 4.66 Debye |

| Mean Polarizability (α) | 11.63 x 10-24 esu |

| First Hyperpolarizability (β) | 1.25 x 10-30 esu |

Table 2: Calculated Global Reactivity Descriptors for 4-Hydroxybenzaldehyde [1]

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.514 eV |

| Electron Affinity (A) | -ELUMO | 1.504 eV |

| Electronegativity (χ) | (I+A)/2 | 4.009 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.505 eV |

| Chemical Softness (S) | 1/η | 0.399 eV-1 |

| Electrophilicity Index (ω) | μ2/2η | 3.206 eV |

Key Theoretical Analyses

Molecular Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Vibrational Spectroscopy

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, the vibrational modes can be assigned to specific molecular motions, confirming the optimized structure.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.[4] A smaller energy gap suggests higher reactivity.[4]

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.[1][5] In MEP maps, red typically indicates regions of high electron density, while blue indicates regions of low electron density.[1]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule. It helps to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, which contribute to its stability.[6]

Potential Applications in Drug Development

Theoretical studies can play a significant role in the early stages of drug development. Molecular docking, for instance, is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme.[7][8]

Hypothetical Molecular Docking Workflow:

By performing molecular docking studies with this compound against various biological targets, researchers can identify potential therapeutic applications and guide the synthesis of more potent and selective analogs.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a comprehensive framework for the in-depth analysis of this compound. By employing these techniques, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule, which can inform its potential applications in various scientific and industrial fields, particularly in drug discovery and materials science. While experimental validation remains crucial, these theoretical studies are an indispensable tool for modern chemical research.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ripublication.com [ripublication.com]

- 4. malayajournal.org [malayajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dichloro-4-hydroxybenzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted values and data from structurally similar compounds to offer a robust analytical framework. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related molecules and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |

| Aromatic (H-5) | 7.5 - 7.8 | Doublet | 8.0 - 9.0 |

| Aromatic (H-6) | 7.0 - 7.3 | Doublet | 8.0 - 9.0 |

| Hydroxyl (-OH) | 10.0 - 11.0 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-4 (C-OH) | 155 - 160 |

| C-2 (C-Cl) | 130 - 135 |

| C-3 (C-Cl) | 125 - 130 |

| C-1 | 128 - 132 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2700 - 2900 | Medium, often two bands |

| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 190/192/194 | [M]⁺ Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 189/191/193 | [M-H]⁺ |

| 161/163/165 | [M-CHO]⁺ |

| 126/128 | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, providing a foundation for the acquisition of high-quality data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts relative to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A standard FTIR spectrometer equipped with a single-reflection ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

-

Instrumentation:

-

A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for direct infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

-

Data Acquisition (GC-MS Example):

-

Inject the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

Acquire mass spectra over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -CHO, -Cl).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between structure and spectra.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,3-Dichloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to generate novel derivatives from 2,3-dichloro-4-hydroxybenzaldehyde. This starting material is a valuable scaffold for medicinal chemistry due to its reactive aldehyde and hydroxyl functionalities, coupled with the electronic effects of the dichloro substitution. The following protocols detail the synthesis of key derivatives, including Schiff bases, chalcones, and O-alkylated compounds, which are classes of molecules known for their diverse biological activities.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by their imine or azomethine group (-C=N-), are synthesized through the condensation of an aldehyde with a primary amine. These compounds are known for a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1] The reaction with this compound introduces a polysubstituted aromatic ring that can enhance these activities.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary: Representative Schiff Base Derivatives

| Derivative | Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) |

| SB-1 | Aniline | C₁₃H₉Cl₂NO | 85 | 178-180 |

| SB-2 | 4-Chloroaniline | C₁₃H₈Cl₃NO | 88 | 195-197 |

| SB-3 | 4-Methoxyaniline | C₁₄H₁₁Cl₂NO₂ | 90 | 165-167 |

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[2][3][4][5] They exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4]

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol outlines the base-catalyzed synthesis of a chalcone from this compound and acetophenone.

Materials:

-

This compound

-

Acetophenone (or a substituted acetophenone)

-

Ethanol or Methanol

-